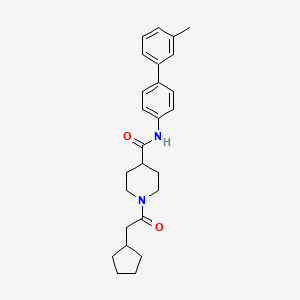

1-(cyclopentylacetyl)-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide

Overview

Description

1-(cyclopentylacetyl)-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide, also known as CPP-ACP, is a compound that has been widely researched for its potential in various scientific fields. CPP-ACP is a peptide that is derived from casein, a protein found in milk, and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Novel Piperidine Derivatives and Their Anti-Acetylcholinesterase Activity

A series of piperidine derivatives have been synthesized, evaluated for their anti-acetylcholinesterase (anti-AChE) activity, highlighting the role of structural modifications in enhancing their effectiveness. These compounds, particularly one with notable affinity, demonstrate potential as antidementia agents due to their marked increase in acetylcholine content in the cerebral cortex and hippocampus of rats, offering insights into therapeutic avenues for dementia-related conditions (Sugimoto et al., 1990).

Piperidine-2,6-diones in Aromatase Inhibition

The synthesis and evaluation of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have shown promising results in inhibiting human placental aromatase, an enzyme crucial for estrogen production. These compounds, especially the (+)-enantiomer, offer a potential therapeutic strategy for treating estrogen-dependent diseases, such as mammary tumors, highlighting the significance of piperidine derivatives in medical research (Hartmann et al., 1992).

Piperidinecarboxamide Derivatives as CCR5 Antagonists

The development of piperidine-4-carboxamide derivatives as CCR5 antagonists for the inhibition of HIV-1 demonstrates the versatility of piperidine derivatives in addressing viral infections. One such compound, TAK-220, has shown high potency and efficacy against CCR5-using HIV-1 clinical isolates, presenting a promising approach for HIV-1 therapy (Imamura et al., 2006).

Piperidine Derivatives as Polyhydroquinoline Scaffolds

A novel multicomponent cyclocondensation reaction has been developed to create a combinatorial library of polyhydroquinoline scaffolds, incorporating piperidine as a basic catalyst. These compounds have been evaluated for their antibacterial, antitubercular, and antimalarial activities, showcasing the potential of piperidine derivatives in combating various infectious diseases (Sapariya et al., 2017).

Microglia Imaging by Targeting CSF1R with Piperidine Derivatives

The development of [11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker, exemplifies the application of piperidine derivatives in neurology. This compound enables noninvasive imaging of reactive microglia and disease-associated microglia, contributing to the understanding and treatment of neuroinflammatory conditions (Horti et al., 2019).

properties

IUPAC Name |

1-(2-cyclopentylacetyl)-N-[4-(3-methylphenyl)phenyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O2/c1-19-5-4-8-23(17-19)21-9-11-24(12-10-21)27-26(30)22-13-15-28(16-14-22)25(29)18-20-6-2-3-7-20/h4-5,8-12,17,20,22H,2-3,6-7,13-16,18H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIURVTYMNSJKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)CC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,5-dichloro-4-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4059403.png)

![3,3'-[(2-methoxyphenyl)methylene]bis-1H-indole](/img/structure/B4059418.png)

![2,6-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4059425.png)

![4-[methyl(phenylsulfonyl)amino]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4059428.png)

![4-(5-bromo-2-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one](/img/structure/B4059434.png)

![4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one](/img/structure/B4059448.png)

![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-butanamine](/img/structure/B4059451.png)

![4-{[6-(3,4-dichlorophenyl)pyridin-3-yl]methyl}morpholine](/img/structure/B4059457.png)